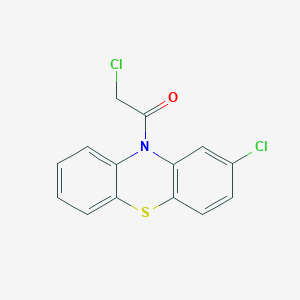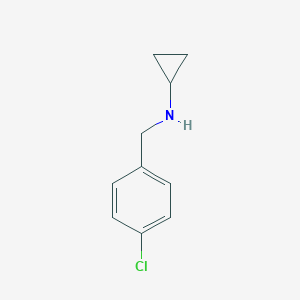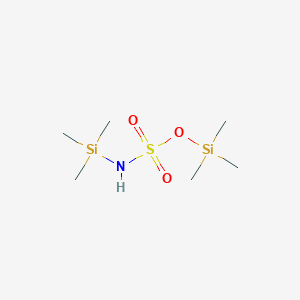
Phthalocyanine Iron(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(II) Phthalocyanine is used in the synthesis of multifunctional phototheranostics with the potential to be used in tumor phototherapies. Dye used in optical imaging.
Mechanism of Action
Target of Action
Iron(II) phthalocyanine (FePc) primarily targets the oxygen reduction reaction (ORR) . This reaction is crucial for the energy efficiency of fuel cells and metal-air batteries . FePc is also known to catalyze intramolecular C(sp3)–H bond amination with alkyl azides .
Mode of Action
FePc interacts with its targets through its unique FeN4 active site . The FeN4 site usually exhibits poor O2 adsorption and activation due to its plane-symmetric structure . An axial fe–o coordination strategy can improve its o2 adsorption, activation, and thus the orr performance . The Fe–O coordination evokes electronic localization among the axial direction of O–FeN4 sites to enhance O2 adsorption and activation .
Biochemical Pathways
The primary biochemical pathway affected by FePc is the oxygen reduction reaction (ORR) . This reaction directly determines the energy efficiency of fuel cells and metal-air batteries . FePc enhances the ORR by improving O2 adsorption and activation .
Pharmacokinetics
Without axial ligands, FePc aggregates leading to solids of low solubility . A soluble iron(ii)-phthalocyanine derivative with bulky substituents can prevent aggregation and improve solubility .
Result of Action
The primary result of FePc’s action is the enhancement of the oxygen reduction reaction (ORR) . The catalyst obtained from FePc exhibits fast kinetics for O2 adsorption and activation . It also shows a remarkable half-wave potential of 0.90V . In addition, FePc can catalyze intramolecular C(sp3)–H bond amination with alkyl azides .
Action Environment
The action of FePc can be influenced by environmental factors such as the presence of axial ligands and the type of carbon support used . For instance, without axial ligands, FePc forms solids with low solubility . When coordinated with an oxidized carbon, fepc exhibits improved o2 adsorption and activation . Furthermore, the type of carbon support (e.g., carbon nanotube or black pearl) can affect the electrocatalytic activity of FePc .
Biochemical Analysis
Biochemical Properties
Iron(II) phthalocyanine plays a crucial role in biochemical reactions, particularly in redox processes. It interacts with various enzymes and proteins, acting as a catalyst in oxidation-reduction reactions. One notable interaction is with cytochrome P450 enzymes, where Iron(II) phthalocyanine mimics the heme group, facilitating electron transfer and catalytic activity. Additionally, it interacts with oxygenases and peroxidases, enhancing their catalytic efficiency in oxidative reactions .
Cellular Effects
Iron(II) phthalocyanine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of reactive oxygen species (ROS) within cells, thereby modulating oxidative stress responses. This compound can also influence the expression of genes involved in antioxidant defense mechanisms, such as superoxide dismutase and catalase. Furthermore, Iron(II) phthalocyanine impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, Iron(II) phthalocyanine exerts its effects through several mechanisms. It binds to biomolecules, including proteins and nucleic acids, through coordination interactions with its central iron ion. This binding can result in enzyme inhibition or activation, depending on the specific target. For example, Iron(II) phthalocyanine can inhibit the activity of certain oxidases by competing with their natural substrates. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Iron(II) phthalocyanine can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under physiological conditions but can undergo degradation in the presence of strong oxidizing agents. Long-term exposure to Iron(II) phthalocyanine has been observed to cause cumulative effects on cellular function, including alterations in cell proliferation and apoptosis rates. These temporal effects are crucial for understanding the long-term implications of using this compound in biomedical applications .
Dosage Effects in Animal Models
The effects of Iron(II) phthalocyanine vary with different dosages in animal models. At low doses, it has been found to enhance antioxidant defenses and improve metabolic efficiency. At high doses, Iron(II) phthalocyanine can exhibit toxic effects, including oxidative damage to cellular components and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
Iron(II) phthalocyanine is involved in several metabolic pathways, primarily those related to oxidative metabolism. It interacts with enzymes such as cytochrome P450 and peroxidases, influencing the metabolic flux of substrates through these pathways. Additionally, Iron(II) phthalocyanine can affect the levels of metabolites involved in redox reactions, such as NADH and FADH2, thereby modulating the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, Iron(II) phthalocyanine is transported and distributed through interactions with various transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. Additionally, specific transporters on cell membranes can mediate the uptake of Iron(II) phthalocyanine into cells, where it can accumulate in specific compartments. The localization and accumulation of this compound are influenced by its chemical properties and the presence of binding partners .
Subcellular Localization
Iron(II) phthalocyanine exhibits specific subcellular localization patterns, which can affect its activity and function. It is often found in the mitochondria, where it can influence mitochondrial respiration and energy production. Additionally, Iron(II) phthalocyanine can localize to the nucleus, where it may interact with DNA and nuclear proteins, affecting gene expression and chromatin structure. The subcellular localization of Iron(II) phthalocyanine is determined by targeting signals and post-translational modifications that direct it to specific compartments .
Properties
CAS No. |
132-16-1 |
|---|---|
Molecular Formula |
C32H16FeN8 |
Molecular Weight |
568.4 g/mol |
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;iron(2+) |
InChI |
InChI=1S/C32H16N8.Fe/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |
InChI Key |
MIINHRNQLVVCEW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Fe+2] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Fe+2] |
Key on ui other cas no. |
132-16-1 |
physical_description |
Dark purple crystals; Insoluble in water; [Alfa Aesar MSDS] |
Pictograms |
Irritant; Environmental Hazard |
Related CAS |
36344-64-6 |
Synonyms |
ferrous phthalocyanine iron(II) phthalocyanine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-nitro-7,9,10,14b-tetrahydro-5H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B94932.png)





